molecular formula C15H13N5OS B2939695 4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 2097863-76-6

4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No. B2939695
CAS RN: 2097863-76-6
M. Wt: 311.36
InChI Key: ZPLJLDQXIXFJJZ-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide” is a complex organic molecule. It has structural features of c-Met inhibitors, which are a class of molecules that inhibit the activity of the c-Met protein, a receptor tyrosine kinase .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they have a high degree of rotational freedom . This is indicated by the various torsion angles in the molecule . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .

Scientific Research Applications

Oncology: Leukemia Treatment

This compound has been identified as a potential therapeutic agent in the treatment of leukemia. It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways that regulate cell division and survival . The ability to target these kinases can be instrumental in developing treatments for chronic myelogenic leukemia, where abnormal cell growth needs to be controlled.

Cardiovascular Diseases: Angiotensin II-Mediated Conditions

The compound has shown promise in treating diseases mediated by Angiotensin II, such as hypertension. It acts as a PDGF receptor tyrosine kinase inhibitor, which can be used in pharmaceutical compositions for treating hypertension and related diseases . This application is significant given the global prevalence of hypertension and its complications.

Immunology: Immunosuppressive Activity

Research indicates that derivatives of this compound exhibit highly immunosuppressive activity. This makes it a candidate for further study as a lead compound in the development of new immunosuppressant agents . Such agents are vital in preventing organ transplant rejection and treating autoimmune diseases.

Analgesic and Anti-inflammatory Applications

Some derivatives of the compound have been tested for analgesic and anti-inflammatory activities. The results have shown significant potential in these areas, suggesting that it could be developed into a new class of pain relievers and anti-inflammatory medications .

Structural Studies: Single-Crystal X-ray Diffraction

The compound’s structure has been characterized using single-crystal X-ray diffraction techniques. Understanding its molecular conformation is essential for the development of pharmaceuticals, as it affects how the compound interacts with biological targets .

Antileukemia Agents: Stem Cell Research

It is used in the preparation of derivatives that show activity as antileukemia agents, particularly targeting neoplastic stem cell leukemia . This application is crucial in the search for treatments that can target the root cause of leukemia at the stem cell level.

properties

IUPAC Name

4-methyl-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-10-14(22-9-20-10)15(21)19-8-12-13(18-7-6-17-12)11-2-4-16-5-3-11/h2-7,9H,8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLJLDQXIXFJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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